molecular formula C17H13N5 B14262378 5,6-Dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile CAS No. 185459-63-6

5,6-Dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile

Cat. No.: B14262378
CAS No.: 185459-63-6
M. Wt: 287.32 g/mol
InChI Key: USYBURAVLAKZOC-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile is a complex organic compound that belongs to the class of dihydropyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile typically involves a multi-step process. One common method is the Hantzsch synthesis, which involves the cyclocondensation of acetoacetic ester, aldehyde, and ammonia . The reaction is carried out under controlled conditions, often in the presence of a catalyst and a solvent such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced into the molecule under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine derivatives, while reduction can produce various dihydropyridine derivatives.

Scientific Research Applications

5,6-Dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile involves its interaction with molecular targets and pathways. The compound can act as a hydrogen source in reductive amination and conjugate reduction reactions . It may also interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile is unique due to its specific substitution pattern and the presence of multiple nitrile groups

Properties

CAS No.

185459-63-6

Molecular Formula

C17H13N5

Molecular Weight

287.32 g/mol

IUPAC Name

5,6-dimethyl-2-phenyl-1,2-dihydropyridine-3,3,4,4-tetracarbonitrile

InChI

InChI=1S/C17H13N5/c1-12-13(2)22-15(14-6-4-3-5-7-14)17(10-20,11-21)16(12,8-18)9-19/h3-7,15,22H,1-2H3

InChI Key

USYBURAVLAKZOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(C(C1(C#N)C#N)(C#N)C#N)C2=CC=CC=C2)C

Origin of Product

United States

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